molecular formula C7H6ClN5 B2429614 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine CAS No. 1832583-43-3

5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine

Cat. No.: B2429614
CAS No.: 1832583-43-3
M. Wt: 195.61
InChI Key: SPVSXXFBKUTYGT-UHFFFAOYSA-N
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Description

5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine: is a chemical compound with the molecular formula C7H6ClN5 and a molecular weight of 195.61 g/mol . This compound is characterized by the presence of a chloro group, a triazole ring, and a pyridine ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: . This reaction is often catalyzed by copper(I) salts under mild conditions, leading to the formation of the triazole ring.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The reaction conditions are optimized to ensure high yield and purity, often involving inert atmospheres and controlled temperatures .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

Scientific Research Applications

Chemistry: 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine is used as an intermediate in the synthesis of various heterocyclic compounds.

Biology and Medicine: The compound has shown potential in biological studies due to its ability to interact with various biological targets. It is being explored for its antimicrobial, antiviral, and anticancer properties .

Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties .

Comparison with Similar Compounds

  • 5-Chloro-2H-benzotriazole
  • 5-Chloro-2H-pyridazin-3-amine
  • 6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine

Comparison: The combination of these functional groups allows for a broader range of chemical reactions and interactions with biological targets .

Properties

IUPAC Name

5-chloro-6-(triazol-2-yl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN5/c8-6-3-5(9)4-10-7(6)13-11-1-2-12-13/h1-4H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVSXXFBKUTYGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(N=C1)C2=C(C=C(C=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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